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molecular formula C10H9NO2 B8299303 1,2,6,7-tetrahydro-8H-cyclopenta[b]furo[3,2-d]pyridin-8-one

1,2,6,7-tetrahydro-8H-cyclopenta[b]furo[3,2-d]pyridin-8-one

Cat. No. B8299303
M. Wt: 175.18 g/mol
InChI Key: HIZVPXONIYIFLN-UHFFFAOYSA-N
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Patent
US08273761B2

Procedure details

To a suspension of 65% sodium hydride (1.38 g, 37.4 mmol) in tetrahydrofuran (10 mL) were added a solution of methyl 5-(3-methoxy-3-oxopropyl)-2,3-dihydrofuro[2,3-c]pyridine-4-carboxylate (1.98 g, 7.46 mmol) in tetrahydrofuran (80 mL) and methanol (0.2 mL), and the mixture was stirred at 80° C. for 10 min. 12M Hydrochloric acid (40 mL) was added thereto under ice-cooling, and the organic solvent was evaporated under reduced pressure. The residual aqueous solution was stirred at 150° C. for 20 min, the reaction mixture was basified with 8M aqueous sodium hydroxide solution under ice-cooling, and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=10/90→40/60) to give the title compound (886 mg, yield 68%).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methyl 5-(3-methoxy-3-oxopropyl)-2,3-dihydrofuro[2,3-c]pyridine-4-carboxylate
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0.2 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[H-].[Na+].COC(=O)[CH2:6][CH2:7][C:8]1[N:13]=[CH:12][C:11]2[O:14][CH2:15][CH2:16][C:10]=2[C:9]=1[C:17]([O:19]C)=O.Cl>O1CCCC1.CO>[CH2:16]1[C:10]2=[C:9]3[C:17](=[O:19])[CH2:6][CH2:7][C:8]3=[N:13][CH:12]=[C:11]2[O:14][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
methyl 5-(3-methoxy-3-oxopropyl)-2,3-dihydrofuro[2,3-c]pyridine-4-carboxylate
Quantity
1.98 g
Type
reactant
Smiles
COC(CCC1=C(C2=C(C=N1)OCC2)C(=O)OC)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
The residual aqueous solution was stirred at 150° C. for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane=10/90→40/60)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1COC=2C1=C1C(=NC2)CCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 886 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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